molecular formula C5H8ClNO2 B11783559 (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B11783559
M. Wt: 149.57 g/mol
InChI Key: PBONQQTYSBKKTR-PGMHMLKASA-N
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Description

®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The reaction is carried out under mild conditions, often in aqueous media, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of a carboxylic acid group and its chirality. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m1./s1

InChI Key

PBONQQTYSBKKTR-PGMHMLKASA-N

Isomeric SMILES

C1C=C[C@@H](N1)C(=O)O.Cl

Canonical SMILES

C1C=CC(N1)C(=O)O.Cl

Origin of Product

United States

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